2',3',4',3,4-Pentahydroxychalcone
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Overview
Description
2’,3’,4’,3,4-Pentahydroxychalcone is a member of the chalcone family, characterized by the presence of multiple hydroxyl groups. Chalcones are naturally occurring compounds found in various plants and are known for their diverse biological activities. This particular compound is notable for its potential antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,3,4-Pentahydroxychalcone typically involves the condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde. This reaction is followed by demethoxymethylation to yield the desired chalcone . The reaction conditions often include the use of methanolic hydrochloric acid for the demethoxymethylation step .
Industrial Production Methods: While specific industrial production methods for 2’,3’,4’,3,4-Pentahydroxychalcone are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 2’,3’,4’,3,4-Pentahydroxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities, showing potential in treating various diseases.
Industry: Utilized in the development of natural dyes and pigments due to its color properties.
Mechanism of Action
The biological effects of 2’,3’,4’,3,4-Pentahydroxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
2’,3,4,4’,6’-Pentahydroxychalcone: Another chalcone with similar hydroxylation patterns but different biological activities.
Eriodictyol Chalcone: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: 2’,3’,4’,3,4-Pentahydroxychalcone stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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